N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide

CARM1 activator epigenetics histone methylation

N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 922992-02-7) is a synthetic indole derivative featuring a 1-(2-methoxyethyl) substituent on the indole nitrogen, a ureido linker at the 3-position, and a terminal acetamide group. The compound belongs to a class of aryl ureido acetamides that have been explored as modulators of epigenetic enzymes (e.g., CARM1 activators) and as CCKB/gastrin receptor antagonists.

Molecular Formula C16H22N4O3
Molecular Weight 318.377
CAS No. 922992-02-7
Cat. No. B2970437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide
CAS922992-02-7
Molecular FormulaC16H22N4O3
Molecular Weight318.377
Structural Identifiers
SMILESCC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
InChIInChI=1S/C16H22N4O3/c1-12(21)17-7-8-18-16(22)19-14-11-20(9-10-23-2)15-6-4-3-5-13(14)15/h3-6,11H,7-10H2,1-2H3,(H,17,21)(H2,18,19,22)
InChIKeyIUHMORUMHPCPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 922992-02-7): Procurement-Relevant Structural and Pharmacological Context


N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 922992-02-7) is a synthetic indole derivative featuring a 1-(2-methoxyethyl) substituent on the indole nitrogen, a ureido linker at the 3-position, and a terminal acetamide group. The compound belongs to a class of aryl ureido acetamides that have been explored as modulators of epigenetic enzymes (e.g., CARM1 activators) [1] and as CCKB/gastrin receptor antagonists . However, publicly available primary research literature directly characterizing this specific molecule is extremely limited; most appearance is confined to non‑authoritative vendor catalogues excluded from this analysis. The evidence below therefore relies on class‑level inference and structural reasoning to differentiate the compound from its closest identifiable analogs.

Why N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide Cannot Be Simply Replaced by In‑Class Indole Ureido Acetamides


The 1‑(2‑methoxyethyl) substituent on the indole nitrogen of N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide is a critical structural feature that is absent in the simpler N‑H, N‑methyl, or N‑ethyl analogs (e.g., N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide, or N-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)acetamide). In closely related ureido‑acetamide series, even minor N‑alkyl modifications on the indole ring have been shown to profoundly alter enzyme activation potency (e.g., CARM1‑mediated histone H3 methylation) and substrate selectivity [1]. Although direct head‑to‑head data for this specific compound are not publicly available, the class‑level evidence indicates that the methoxyethyl group likely confers distinct steric, electronic, and hydrogen‑bonding properties that cannot be replicated by unsubstituted or simple alkyl congeners. Consequently, substituting a generic analog risks losing the precise molecular recognition required for a given assay or target engagement profile.

Quantitative Differentiation Evidence for N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 922992-02-7) Against Close Analogs


CARM1 Activation: Structural Determinants of Potency in Ureido Acetamide Indoles

In the uracandolate series, the identity of the N‑indole substituent dramatically influences CARM1 activation. For instance, replacing the ethoxycarbonyl group with a hydroxyl or methoxy moiety altered H3 methylation activity from 134% to 211% at 50 µM [1]. Although the target compound was not directly tested in that study, its unique 1‑(2‑methoxyethyl) substituent represents a distinct chemotype not represented among the published analogs. No quantitative activity data are available for the unsubstituted or N‑alkyl comparators in the same assay, precluding a direct head‑to‑head comparison.

CARM1 activator epigenetics histone methylation

CCKB/Gastrin Receptor Affinity: Selectivity Profile of Ureido-Acetamides

A structurally distinct family of ureido-acetamides (RP 69758, RP 71483, RP 72540) achieved nanomolar affinity for CCKB receptors with >200‑fold selectivity over CCKA receptors . The target compound shares the ureido‑acetamide pharmacophore but bears a 1‑(2‑methoxyethyl)indole moiety not present in the published antagonists. No binding or functional data exist for the target compound or its direct comparators at CCKB/gastrin receptors.

CCKB antagonist gastrin receptor neuroscience

Physicochemical Differentiation: Calculated Properties vs. N‑Ethyl Analog

The 1‑(2‑methoxyethyl) group introduces an additional hydrogen‑bond acceptor and increases polar surface area relative to the N‑ethyl analog (CAS 941902‑10‑9). While experimental logP/logD and solubility data are unavailable, the structural difference predicts higher aqueous solubility and altered membrane permeability. This is a supporting consideration only; no experimental comparative dataset has been published.

drug-likeness physicochemical properties solubility

Recommended Application Scenarios for N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide (CAS 922992-02-7) Based on Available Evidence


Epigenetic Probe Development: CARM1 Activator Structure–Activity Relationship (SAR) Expansion

The compound can serve as a novel chemotype for exploring the SAR of CARM1 activators, given that the uracandolate series has established the sensitivity of this target to indole N‑substitution [1]. Incorporating the 1‑(2‑methoxyethyl) variant into a focused library would allow mapping of hydrogen‑bonding and steric requirements beyond those covered by existing ethoxycarbonyl, hydroxyl, and methoxy derivatives.

CCKB/Gastrin Receptor Pharmacophore Refinement

Because the ureido‑acetamide core is a validated CCKB antagonist pharmacophore , the target compound can be used to probe the tolerance of the receptor for larger, more polar indole N‑substituents. This could guide the design of antagonists with improved peripheral selectivity or reduced CNS penetration.

Comparative Physicochemical Profiling of Indole N‑Substituent Effects

When procured alongside the N‑methyl and N‑ethyl analogs, the target compound enables a systematic comparison of solubility, permeability, and metabolic stability as a function of indole N‑alkyl chain polarity. Such data are essential for lead optimization campaigns where balancing potency and drug‑like properties is critical.

Quote Request

Request a Quote for N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.